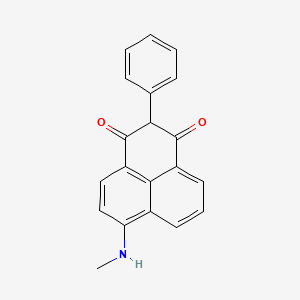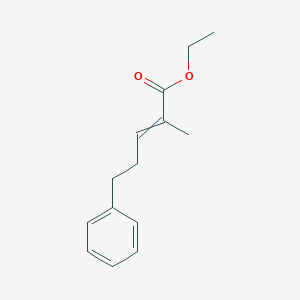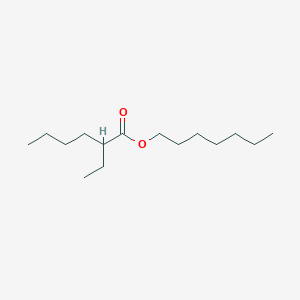
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxane ring substituted with a hexyl chain and an isothiocyanatophenyl group, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, where hexyl halides react with the dioxane ring in the presence of a strong base.
Attachment of the Isothiocyanatophenyl Group: The isothiocyanatophenyl group is attached through a nucleophilic substitution reaction, where an isothiocyanate derivative reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane involves its interaction with molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity can modulate biological pathways and inhibit the function of specific enzymes or proteins, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Isothiocyanatophenyl Pyridine: Shares the isothiocyanate group but differs in the core structure.
Isothiocyanato-terphenyl Derivatives: Similar functional groups but with different aromatic systems.
Cyanobiphenyl and Cyanoterphenyl Derivatives: Used in liquid crystal applications, differing in the substituent groups.
Uniqueness
5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is unique due to its combination of a dioxane ring, hexyl chain, and isothiocyanatophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
111810-37-8 |
|---|---|
Fórmula molecular |
C17H23NO2S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
5-hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane |
InChI |
InChI=1S/C17H23NO2S/c1-2-3-4-5-6-14-11-19-17(20-12-14)15-7-9-16(10-8-15)18-13-21/h7-10,14,17H,2-6,11-12H2,1H3 |
Clave InChI |
ITHVKJPWIJXBIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1COC(OC1)C2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


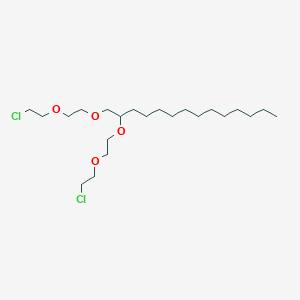
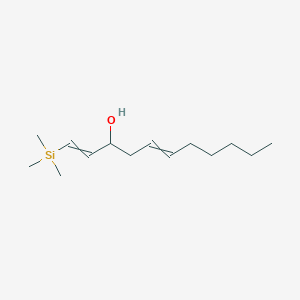
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



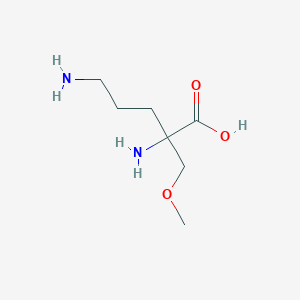
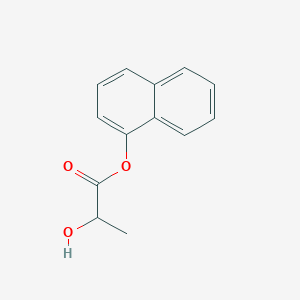
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
